molecular formula C22H19Cl3N2O B2852316 2-chloro-1-[(7Z)-3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone CAS No. 325724-47-8

2-chloro-1-[(7Z)-3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone

Cat. No. B2852316
CAS RN: 325724-47-8
M. Wt: 433.76
InChI Key: LMUSDELPFRNPKF-UHFFFAOYSA-N
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Description

2-chloro-1-[(7Z)-3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone is a useful research compound. Its molecular formula is C22H19Cl3N2O and its molecular weight is 433.76. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-1-[(7Z)-3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-1-[(7Z)-3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications

Synthetic Approaches and Chemical Properties : The scientific exploration of chloro-phenyl ethanones and their derivatives often focuses on their synthesis, highlighting the methods and conditions that lead to efficient production. For instance, one study discusses the synthesis of 4'-chloro-2-(1H-1,2,4-triazol-1-yl)acetophenone from chlorobenzene and chloroacetyl chloride under specific catalysis, showcasing the potential for creating complex molecules with chlorophenyl and ethanone groups for further applications in research and development (Li De-liang, 2010).

Catalysis and Ligand Applications : Research into compounds with similar structures has also revealed their utility in catalysis and as ligands in chemical reactions. For example, the development of new optically active pyrazolylmethane ligands and their coordination with palladium has been studied for asymmetric allylic alkylation, which is significant for creating enantioselective compounds in organic synthesis (M. Bovens, A. Togni, L. Venanzi, 1993).

Heterocyclic Chemistry and Drug Design : The role of chlorophenyl ethanones in the preparation of heterocyclic compounds is crucial, as demonstrated in the synthesis of indazoles via metal-free intramolecular electrophilic amination, offering pathways to new therapeutic agents and materials (Carla M. Counceller et al., 2012).

Molecular Structure and Reactivity : Investigations into the molecular structure and reactivity of related compounds include the study of their crystalline forms and intermolecular interactions, which are fundamental for understanding their chemical behavior and potential applications in materials science (Liang-zhong Xu et al., 2005).

Antifungal and Antimicrobial Activities : Some derivatives have been explored for their antimycotic and antimicrobial activities, suggesting the potential for developing new pharmaceutical agents targeting resistant strains of microorganisms. The synthesis and evaluation of new compounds with chlorophenyl and imidazole groups exemplify this research direction, aiming at addressing the challenges of infectious diseases (M. Raga et al., 1992).

properties

IUPAC Name

2-chloro-1-[(7Z)-3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl3N2O/c23-13-20(28)27-22(15-6-10-18(25)11-7-15)19-3-1-2-16(21(19)26-27)12-14-4-8-17(24)9-5-14/h4-12,19,22H,1-3,13H2/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUSDELPFRNPKF-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(N(N=C2C(=CC3=CC=C(C=C3)Cl)C1)C(=O)CCl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C(N(N=C2/C(=C\C3=CC=C(C=C3)Cl)/C1)C(=O)CCl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[7-(4-chloro-benzylidene)-3-(4-chloro-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-ethanone

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